N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C20H20N2O6 and its molecular weight is 384.388. The purity is usually 95%.
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Scientific Research Applications
Catalytic Activity Enhancement
N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide, through its derivative N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), enhances the catalytic activity in copper-catalyzed coupling reactions. The BFMO ligand has shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling the coupling of a broad range of (hetero)aryl bromides with various amines at low temperatures and catalyst loadings. This method provides a path to pharmaceutically important building blocks with high selectivity, particularly in the monoarylation of piperazine with (hetero)aryl bromides (Bhunia, Ma, & Kumar, 2017).
Synthetic Applications in Organic Chemistry
The chemical structure of this compound allows for its utilization in various synthetic applications within organic chemistry. For instance, derivatives of this compound have been involved in the diastereoselective additions of lithiated methoxyallene towards chiral aldehydes, leading to the synthesis of enantiomerically pure furan derivatives. These derivatives are pivotal in the development of novel organic compounds with potential applications in medicinal chemistry and materials science (Hormuth & Reissig, 1991).
Anticancer and Antiangiogenic Activities
Compounds related to this compound have shown significant potential in anticancer and antiangiogenic activities. For instance, 3-arylaminobenzofuran derivatives, characterized by the presence of a 2-methoxy/ethoxycarbonyl group, have been evaluated for their antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and in vivo potency. The most promising compound in this series demonstrated potent vascular disrupting properties derived from its effect on vascular endothelial cells, indicating its potential as a therapeutic agent in cancer treatment (Romagnoli et al., 2015).
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-26-16-6-3-2-5-14(16)11-21-18(23)19(24)22-13-20(25,15-8-10-27-12-15)17-7-4-9-28-17/h2-10,12,25H,11,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOYVKKCLZPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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